Dasabuvir

Catalog No.
S525044
CAS No.
1132935-63-7
M.F
C26H27N3O5S
M. Wt
493.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dasabuvir

Dasabuvir free acid resolves HCV research challenges where nucleoside inhibitor resistance (e.g., S282T mutation) limits efficacy. As a non-nucleoside NS5B polymerase inhibitor targeting the palm I site, it maintains activity against such variants and synergizes with other DAAs.

  • Unique allosteric binding: No cross-resistance to nucleoside or thumb site inhibitors.
  • High potency: EC50 1.8 nM (GT1b); ideal for multi-target regimen studies.
  • Essential reference standard: High purity (≥98%) ensures accurate bioanalytical method validation.
  • In stock for immediate global shipping.

CAS Number

1132935-63-7

Product Name

Dasabuvir

IUPAC Name

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)

InChI Key

NBRBXGKOEOGLOI-UHFFFAOYSA-N

solubility

Soluble in DMSO (40mg/mL)

Synonyms

ABT333; ABT-333; ABT 333, Dasabuvir. Trade names: Viekira Pak (with ombitasvir/paritaprevir/ritonavir tablets), Exviera.

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O

The exact mass of the compound Dasabuvir is 493.16714 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (40mg/mL). The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antivirals for systemic use -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Dasabuvir is a non-nucleoside inhibitor targeting the palm I allosteric site of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. Its primary utility is in combination therapies, specifically against HCV genotype 1, where it demonstrates synergistic or additive effects with other direct-acting antivirals (DAAs) like NS5A and protease inhibitors. This compound, the free acid form of the molecule, serves as the direct precursor to the formulated sodium salt, making its purity and properties critical for downstream drug product manufacturing and bioanalytical standard development.

Research Fit

1 NS5B palm I allosteric site inhibitor for polymerase studies
2 Genotype 1-specific tool for HCV replicon research
3 CYP2C8 substrate for in vitro DDI profiling panels

Substituting Dasabuvir with other NS5B inhibitors is unviable due to its unique allosteric binding mechanism and corresponding resistance profile. Unlike nucleoside inhibitors (e.g., sofosbuvir) which target the enzyme's active site, Dasabuvir binds to the distinct palm I pocket, inducing a conformational change that halts RNA synthesis. This different binding site means Dasabuvir remains fully active against viral variants resistant to nucleoside or other non-nucleoside inhibitors that target the thumb I or thumb II sites, such as the S282T or M423T mutations. Consequently, replacing Dasabuvir with a mechanistically different inhibitor would negate its specific efficacy against certain resistance-associated substitutions and disrupt the validated synergy essential for the success of established combination therapies against HCV genotype 1.

Substitution Risk

Binding site specificity

Dasabuvir: palm I allosteric site
Sofosbuvir-like: active site (nucleoside)

Binding site divergence may shift resistance profile and target engagement interpretation

Resistance profile non-overlap

Active against S282T, thumb-domain variants
Thumb NNIs: susceptible to M423T, P495A/S, V499A

Orthogonal resistance profiles preclude direct substitution without virologic review

Metabolism pathway divergence

CYP2C8 primary; CYP3A minor
CYP3A4-dependent DAAs: paritaprevir, simeprevir

CYP isoform specificity may alter DDI context in combination study designs

Precursor Suitability for Bioavailable Sodium Salt

Dasabuvir free acid (CAS 1132935-63-7) is characterized by exceedingly low aqueous solubility, measured at ≤0.127 µg/mL across a pH range of 1-6.8. This property makes the free acid unsuitable for direct oral formulation due to poor bioavailability. The procurement of the free acid is the critical first step for conversion into its monosodium monohydrate salt, a form specifically developed to enhance dissolution and oral absorption, enabling its use in commercial triple-combination therapies. This conversion is a non-trivial process designed to overcome the free acid's dose number of 1.31 x 10^4, a significant hurdle for oral delivery.

Evidence DimensionAqueous Solubility (pH 1-6.8, 25 °C)
Target Compound Data≤0.127 µg/mL
Comparator Or BaselineDasabuvir Monosodium Monohydrate (Formulated Salt)
Quantified DifferenceThe salt form was developed specifically to overcome the 'exceedingly low aqueous solubility' of the free acid, enabling therapeutic oral absorption.
ConditionsAqueous buffer solutions from pH 1 to 6.8.

For pharmaceutical development and manufacturing, procuring the free acid is essential as it is the direct, required precursor for the stable, bioavailable sodium salt used in all clinical and commercial formulations.

NS5B Thermostabilization
Head-to-head
ΔTm = +7.5°C (1b Con1) vs filibuvir +3°C, lomibuvir +3.5°C, nesbuvir +5°C
Reported higher allosteric binding stabilization for genotype 1b
Genotype 3a: minimal shift across all inhibitors; thermal shift assay context

Potency Against HCV Genotype 1 Subtypes

In HCV subgenomic replicon assays, Dasabuvir demonstrates potent, subtype-specific activity. It inhibits the genotype 1b (Con1) replicon with an EC50 value of 1.8 nM. Its activity against genotype 1a (H77) is also in the low nanomolar range, with a reported EC50 of 7.7 nM. This high potency against the two most common HCV genotype 1 subtypes is a key performance attribute for its use in targeted antiviral research and combination therapy development.

Evidence Dimension50% Effective Concentration (EC50) in HCV Replicon Assay
Target Compound Data1.8 nM (Genotype 1b)
Comparator Or BaselineDasabuvir vs. Genotype 1a (7.7 nM)
Quantified DifferenceApproximately 4.3-fold more potent against genotype 1b than genotype 1a in standard replicon assays.
ConditionsIn vitro HCV subgenomic replicon system (Con1 for GT1b, H77 for GT1a).

This quantitative potency data justifies the selection of Dasabuvir for research focused specifically on HCV genotype 1b, where it shows its highest activity, or for developing combination therapies where nanomolar potency is required.

Replicon Potency
Reported
EC‚ō 1a (H77): 7.7 nM; 1b (Con1): 1.8 nM
4.3-fold greater potency against genotype 1b in replicon context
Subgenomic replicon system; strain-specific endpoint review

No Cross-Resistance with Other Polymerase Inhibitors

Dasabuvir's binding to the palm I site of the NS5B polymerase ensures it does not share cross-resistance with inhibitors targeting other sites. Critically, it retains full, wild-type levels of activity against replicons containing mutations that confer resistance to other classes of polymerase inhibitors. This includes the S282T variant, which confers resistance to nucleoside inhibitors, and variants like M423T, P495A/S, and V499A, which confer resistance to inhibitors binding in the thumb domain of the enzyme.

Evidence DimensionActivity against resistance-associated substitutions (RASs)
Target Compound DataRetains wild-type activity against S282T, M423T, P495A/S, V499A variants.
Comparator Or BaselineNucleoside Inhibitors (e.g., Sofosbuvir) and Thumb-Binding NNIs
Quantified DifferenceNo loss of potency, whereas comparator classes would show significantly reduced or abolished activity against their respective RASs.
ConditionsHCV replicon assays containing specific resistance-conferring mutations.

This lack of cross-resistance makes Dasabuvir an essential tool for studying combination strategies and for use in assays where resistance to other polymerase inhibitors is a confounding factor.

Resistance Variant Activity
Head-to-head
Full activity retained: S282T, M423T, P495A/S, V499A (fold-change = 1.0)
Orthogonal resistance profile vs nucleoside and thumb-domain inhibitors
Palm I variants C316Y, M414T, Y448H, S556G reduce susceptibility; replicon context
CYP2C8 Metabolism
Class-level
>10-fold AUC increase with CYP2C8 inhibitor; <50% AUC change with CYP3A inhibitor
CYP2C8-dependent metabolism pathway context
PK study context; DDI profiling relevance requires validation
Active Metabolite M1
Reported
M1 EC‚ō: 39 nM (1a), 8 nM (1b); parent: 7.7 nM, 1.8 nM
M1 retains ~20-23% parent potency with equivalent half-life
Steady-state M1-to-parent exposure ratio ~0.6; IVIVE modeling context

Precursor for Formulation Manufacturing

The primary industrial application for Dasabuvir (CAS 1132935-63-7) is as the direct chemical precursor for the synthesis of Dasabuvir monosodium monohydrate. Due to the free acid's extremely low aqueous solubility (≤0.127 µg/mL), its conversion to the salt form is a mandatory process step to achieve the necessary bioavailability for oral drug products.

HCV Genotype 1 Combination Therapy Research

Given its high potency against genotype 1b (EC50 of 1.8 nM) and its unique allosteric binding site, Dasabuvir is the right choice for in vitro studies exploring synergistic or additive effects with other DAAs. Its lack of cross-resistance with other polymerase inhibitor classes makes it an ideal component for designing novel, multi-target regimens against wild-type or resistant HCV strains.

Bioanalytical Reference Standard Development

High-purity Dasabuvir free acid is essential for use as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS/MS). These methods are required for pharmacokinetic studies, metabolism analysis, and for the quality control of finished drug products, where it serves to accurately quantify the active pharmaceutical ingredient and related impurities.

Application Fit Matrix

Application
Selection Property
Validation Focus
NS5B palm I allosteric binding studies
Palm I binding site specificity
Thermostabilization and structural biology endpoints
CYP2C8 probe for in vitro DDI screening
CYP2C8 substrate selectivity
Inhibitor and inducer response profiling
HCV resistance mechanism dissection
Non-overlapping resistance profile
Cross-class variant susceptibility panel
Genotype 1-specific replicon studies
Genotype 1 restriction profile
1a/1b differential potency validation

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

493.16714214 Da

Monoisotopic Mass

493.16714214 Da

Heavy Atom Count

35

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DE54EQW8T1

Drug Indication

Dasabuvir, in combination with [DB09296], [DB09297], and [DB00503] (as Viekira Pak) is indicated for the treatment of patients with HCV genotype 1a with [DB00811] or genotype 1b without [DB00811] including those with compensated cirrhosis.
FDA Label
Exviera is indicated in combination with other medicinal products for the treatment of chronic hepatitis C (CHC) in adults. For hepatitis C virus (HCV) genotype specific activity.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiviral Agents

Mechanism of Action

Dasabuvir is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase encoded by the NS5B gene, which is essential for replication of the viral genome. Based on drug resistance mapping studies of HCV genotypes 1a and 1b, dasabuvir targets the palm domain of the NS5B polymerase, and is therefore referred to as a non-nucleoside NS5B-palm polymerase inhibitor. The EC50 values of dasabuvir against genotype 1a-H77 and 1b-Con1 strains in HCV replicon cell culture assays were 7.7 nM and 1.8 nM, respectively. By binding to NS5b outside of the active site of the enzyme, dasabuvir induces a conformational change thereby preventing further elongation of the nascent viral genome. A limitation of binding outside of the active site is that these binding sites are poorly preserved across the viral genotypes. This results in a limited potential for cross-genotypic activity and increased potential for development of resistance. Dasabuvir is therefore limited to treating genotypes 1a and 1b, and must be used in combination with other antiviral products.

Absorption Distribution and Excretion

Dasabuvir reaches peak plasma concentration 4 hours after administration. The absolute bioavailability of Dasabuvir is 70%.
Dasabuvir is mainly excreted in the feces (94.4%) with very little excreted in the urine (2%). 26.2% and 0.03% of the drug excreted in the feces and urine respectively was present as the parent compound suggesting metabolism as the major elimination pathway.
Dasabuvir has a volume of distribution at steady state of 149 liters.
Clearance of Dasabuvir has not been determined.

Metabolism Metabolites

Dasabuvir is predominantly metabolized by CYP2C8, and to a lesser extent by CYP3A.

Wikipedia

Dasabuvir

Biological Half Life

The half-life of elimination of dasabuvir is 5.5 to 6 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
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3: Asselah T. ABT-450 combined with ritonavir, in addition to ABT-333 and ribavirin: a race for an interferon-free regimen to cure HCV infection. J Hepatol. 2013 Oct;59(4):885-8. doi: 10.1016/j.jhep.2013.05.020. Epub 2013 May 23. PubMed PMID: 23707374.
4: Poordad F, Lawitz E, Kowdley KV, Cohen DE, Podsadecki T, Siggelkow S, Heckaman M, Larsen L, Menon R, Koev G, Tripathi R, Pilot-Matias T, Bernstein B. Exploratory study of oral combination antiviral therapy for hepatitis C. N Engl J Med. 2013 Jan 3;368(1):45-53. doi: 10.1056/NEJMoa1208809. PubMed PMID: 23281975.
5: Stedman CA. Current prospects for interferon-free treatment of hepatitis C in 2012. J Gastroenterol Hepatol. 2013 Jan;28(1):38-45. doi: 10.1111/jgh.12028. Review. PubMed PMID: 23137126.

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